Ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate
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Overview
Description
Ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate is a complex organic compound with the molecular formula C13H14N2O4 It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate typically involves the reaction of ethyl isocyanate with 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylic acid: A closely related compound with similar structural features.
Ethyl 2,5-dioxo-3-phenylimidazolidine-4-carboxylate: Another derivative with slight variations in the molecular structure.
Uniqueness
Ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
56598-96-0 |
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Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
ethyl 1-methyl-2,5-dioxo-3-phenylimidazolidine-4-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-3-19-12(17)10-11(16)14(2)13(18)15(10)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
InChI Key |
FWNIFXGCCBCROD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)N(C(=O)N1C2=CC=CC=C2)C |
Origin of Product |
United States |
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